molecular formula C11H13FOS B13634703 5-((2-Fluorophenyl)thio)pentan-2-one

5-((2-Fluorophenyl)thio)pentan-2-one

Cat. No.: B13634703
M. Wt: 212.29 g/mol
InChI Key: VLKUEEAXDJOTHH-UHFFFAOYSA-N
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Description

5-((2-Fluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13FOS and a molecular weight of 212.28 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a pentanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Fluorophenyl)thio)pentan-2-one typically involves the reaction of 2-fluorothiophenol with a suitable pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-((2-Fluorophenyl)thio)pentan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((2-Fluorophenyl)thio)pentan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2-Fluorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-Fluorophenyl)thio)pentan-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

5-(2-fluorophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H13FOS/c1-9(13)5-4-8-14-11-7-3-2-6-10(11)12/h2-3,6-7H,4-5,8H2,1H3

InChI Key

VLKUEEAXDJOTHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCSC1=CC=CC=C1F

Origin of Product

United States

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